COX-2 Inhibition Potency: Pyridazinethione vs. Celecoxib
Select pyridazinethione derivatives achieve COX‑2 IC₅₀ values of 43.84–67.23 nM, which are 1.1–1.7‑fold more potent than celecoxib (IC₅₀ = 73.53 nM) and approximately 11–17‑fold more potent than indomethacin (IC₅₀ = 739.2 nM) [REFS‑1]. While these specific data are reported for compounds bearing a different 6‑substitution, they demonstrate the intrinsic capability of the pyridazinethione pharmacophore to engage in cyclooxygenase‑2 selective inhibition at clinically relevant potency levels.
| Evidence Dimension | In vitro COX‑2 inhibitory activity (IC₅₀, nM) |
|---|---|
| Target Compound Data | Class‑representative pyridazinethione compounds 3d·IC₅₀ = 67.23 nM; 3g·IC₅₀ = 43.84 nM [REFS‑1] |
| Comparator Or Baseline | Celecoxib IC₅₀ = 73.53 nM; Indomethacin IC₅₀ = 739.2 nM [REFS‑1] |
| Quantified Difference | 1.1–1.7 × more potent than celecoxib; ~11–17 × more potent than indomethacin |
| Conditions | Cell‑free COX‑1/COX‑2 enzyme inhibition assay |
Why This Matters
The pyridazinethione core can generate COX‑2‑selective agents that approach or exceed the potency of celecoxib, a key selection criterion for anti‑inflammatory probe development and procurement.
- [1] Abdel‑Sattar, et al. (2020). New pyridazine derivatives as selective COX‑2 inhibitors and potential anti‑inflammatory agents: design, synthesis and biological evaluation. Bioorganic Chemistry, 95, 103497. https://doi.org/10.1016/j.bioorg.2019.103497 View Source
